4-Methyl-2,3,5-trifluorobenzotrifluoride, 98%
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Overview
Description
4-Methyl-2,3,5-trifluorobenzotrifluoride, often abbreviated as MTBTF, is an aromatic fluorinated compound with the chemical formula C8H3F6. It is a clear colorless to slightly yellow liquid . It is commonly used as a solvent in various fields of research, including organic synthesis and materials science.
Molecular Structure Analysis
The molecular structure of 4-Methyl-2,3,5-trifluorobenzotrifluoride contains a total of 18 bonds. These include 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
4-Methyl-2,3,5-trifluorobenzotrifluoride is a clear colorless to slightly yellow liquid . It has a molecular weight of 200.08 g/mol . The compound has a total of 18 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Scientific Research Applications
4-M-2,3,5-TFBTF has been used in a variety of scientific research applications. It has been used as a solvent for organic synthesis, as a reagent for the synthesis of other organic compounds, and as a reaction medium for the catalytic hydrogenation of alkenes. Additionally, 4-M-2,3,5-TFBTF has been used in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants.
Mechanism of Action
Target of Action
Fluorinated compounds like this are often used in the pharmaceutical industry due to their unique properties, such as increased lipophilicity, which can enhance their interaction with biological targets .
Mode of Action
It’s worth noting that fluorinated compounds are often used in medicinal chemistry due to their ability to form strong bonds with proteins, which can lead to enhanced potency and selectivity .
Biochemical Pathways
Fluorinated compounds are known to influence a variety of biochemical pathways due to their unique chemical properties .
Pharmacokinetics
Fluorinated compounds are generally known for their improved metabolic stability, which can lead to enhanced bioavailability .
Result of Action
The presence of fluorine atoms in the compound can significantly influence its reactivity and interactions at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Advantages and Limitations for Lab Experiments
4-M-2,3,5-TFBTF has several advantages for use in laboratory experiments. The compound has a low vapor pressure, low volatility, and low water solubility, which makes it an ideal choice for a variety of laboratory applications. Additionally, 4-M-2,3,5-TFBTF can be used as a solvent for organic synthesis and as a reagent for the synthesis of other organic compounds.
However, there are also some limitations to using 4-M-2,3,5-TFBTF in laboratory experiments. The compound is highly toxic and can cause skin and eye irritation, and it has been found to be carcinogenic in animal studies. Additionally, the compound is highly reactive and can undergo a variety of reactions, which can lead to unpredictable results.
Future Directions
There are several potential future directions for research on 4-M-2,3,5-TFBTF. These include further investigation into the biochemical and physiological effects of the compound, as well as research into its potential applications in the synthesis of new materials. Additionally, further research into the mechanisms of action of 4-M-2,3,5-TFBTF could lead to the development of new methods for the synthesis of fluorinated compounds. Finally, research into the environmental fate and toxicity of 4-M-2,3,5-TFBTF could lead to the development of more effective safety protocols for its use in laboratory and industrial settings.
Synthesis Methods
4-M-2,3,5-TFBTF can be synthesized using a variety of methods. One method involves the reaction of 2,3,5-trifluorobenzotrifluoride (TFBTF) with 4-methyl-2,3-difluorobenzotrifluoride (MTFBTF) in the presence of a catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction produces 4-M-2,3,5-TFBTF as a colorless liquid.
properties
IUPAC Name |
1,3,4-trifluoro-2-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXHDWNNCMJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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